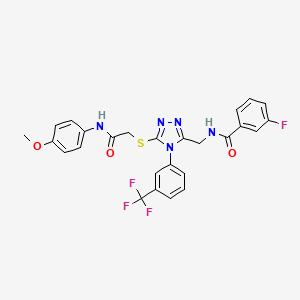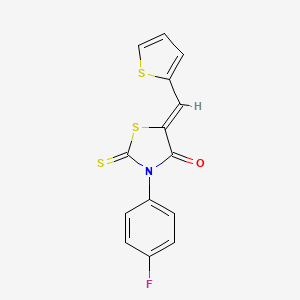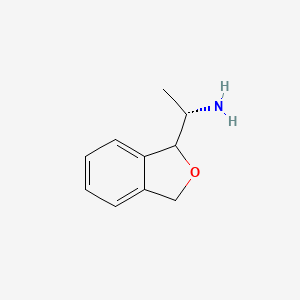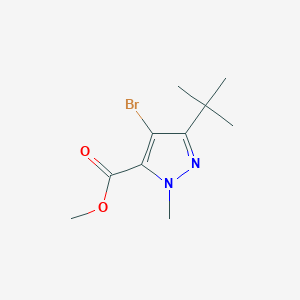![molecular formula C25H17ClFN3OS2 B2568052 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole CAS No. 338750-03-1](/img/structure/B2568052.png)
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C25H17ClFN3OS2 and its molecular weight is 494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activities
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole, due to its structural components, is likely to be researched for its anticancer activities. The presence of thiazole and oxadiazole moieties in its structure is significant because thiazole and oxadiazole derivatives have been extensively studied for their antiproliferative and antitumor activities. Specifically, thiazole derivatives have been known to exhibit a broad range of biological activities due to various reaction processes, and oxadiazole derivatives have been recognized for inhibiting tumor cell growth and proliferation, and modulating mitochondrial membrane potential. For instance, oxadiazole derivatives have shown promise in anticancer and immunomodulatory roles due to their biological activities, including inhibition of tumor cell growth and proliferation, modulation of the cell cycle, and immunoregulatory activities by reducing proinflammatory cytokines levels and acting as selective inhibitors of the COX enzyme (Araújo et al., 2022). Additionally, the thiazole nucleus in heterocyclic compounds has shown a range of biological activities, and its derivatives have been explored for antibacterial and antimalarial activities, among others (Kashyap et al., 2018), (Kumawat, 2017).
Antidiabetic Activities
The oxadiazole scaffold, to which this compound belongs, has also been identified for potential antidiabetic activities. Studies have reported that oxadiazole derivatives show promise as potential antidiabetic agents, particularly as DPP-IV inhibitors, due to their pharmacological activities (Mohammad et al., 2022).
Pharmacological Diversity
Oxadiazole and thiazole derivatives have been widely studied for their diverse pharmacological applications. Apart from their anticancer and antidiabetic activities, these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, anti-oxidant, anti-convulsant, analgesic properties, and activities against various diseases like Alzheimer's, cardiovascular diseases, HIV, tuberculosis, and arthritis (Mohammad et al., 2022), (Kashyap et al., 2018).
作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, and their roles can vary widely depending on the specific compound and the biological system in which it is active .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other thiazole derivatives . This could involve binding to the target protein, leading to a change in its function, or interacting with the target in a way that alters its activity .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its effectiveness and potential side effects .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . These can include altering the activity of enzymes, changing the behavior of cells, and affecting the function of various biological systems .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3OS2/c26-19-12-7-13-20(27)18(19)15-32-25-30-29-22(31-25)14-21-23(16-8-3-1-4-9-16)28-24(33-21)17-10-5-2-6-11-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOFDPQXNMLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)
![N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide](/img/structure/B2567972.png)
![11-(2,5-dimethylfuran-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2567973.png)
![3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2567977.png)

![N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2567981.png)
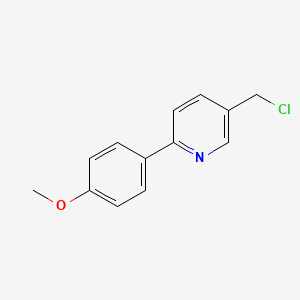
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2567983.png)
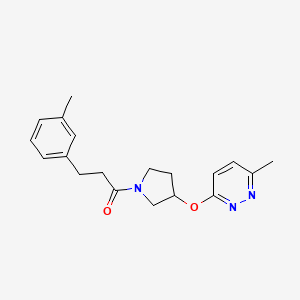
![N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2567987.png)
